molecular formula C12H12O4 B7979077 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one

Cat. No.: B7979077
M. Wt: 220.22 g/mol
InChI Key: GXTKIUNQMYBSSL-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a propynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one typically involves multi-step pathways. One common method starts with commercially available 3,4,5-trimethoxybenzaldehyde, which undergoes a series of reactions including alkynylation and oxidation to yield the final product . The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propynone moiety to an alcohol or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the alkyne group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring or the alkyne.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis in cancer cells . The compound may also interact with other proteins and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one is unique due to its propynone moiety, which imparts distinct reactivity and potential for diverse chemical transformations. This structural feature differentiates it from other trimethoxyphenyl-containing compounds and expands its utility in various scientific applications.

Biological Activity

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one, a synthetic chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by its unique structure that incorporates a trimethoxyphenyl moiety, which is known to enhance its bioactivity. This article reviews the current literature on the biological activity of this compound, focusing on its anticancer properties and effects against various pathogens.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14O3\text{C}_{13}\text{H}_{14}\text{O}_3

Biological Activity Overview

The biological activities of this compound have been primarily investigated through various in vitro studies. The compound exhibits significant cytotoxic effects against several cancer cell lines and shows promise as an antileishmanial agent.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound:

  • Cytotoxicity Against Cancer Cell Lines : The compound has shown potent cytotoxic activity against human leukemia cell lines such as MV4-11 and K562. For instance, it exhibited an IC50 value of 1.7 µM against MV4-11 cells and 3.0 µM against Jurkat cells .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and cell cycle arrest. Studies indicate that it may enhance pro-apoptotic factors while inhibiting anti-apoptotic proteins .
  • Cell Cycle Arrest : Research has demonstrated that treatment with this chalcone derivative can lead to cell cycle arrest at various phases (G1 and G2/M), depending on the specific cancer cell type .

Antileishmanial Activity

The compound has also been evaluated for its effectiveness against Leishmania species:

  • Activity Against Leishmania amazonensis : Recent studies have shown that this compound exhibits promising activity against both promastigotes and intracellular amastigotes of Leishmania amazonensis, suggesting potential as a therapeutic agent for leishmaniasis .

Data Summary

The following table summarizes the biological activities and IC50 values reported for this compound across different studies:

Biological Activity Cell Line/Pathogen IC50 Value (µM) Reference
CytotoxicityMV4-111.7
CytotoxicityK562>50
CytotoxicityJurkat3.0
Antileishmanial ActivityLeishmania amazonensisNot specified

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Leukemia Cells : A study conducted on various leukemia cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity compared to control groups. The study emphasized the need for further exploration into its mechanism of action and potential for clinical application .
  • Antileishmanial Efficacy : Another study focused on the compound's effects on Leishmania indicated a reduction in parasite viability upon treatment with varying concentrations of the chalcone derivative, reinforcing its potential as a novel therapeutic agent against leishmaniasis .

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h1,6-7H,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTKIUNQMYBSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol (100 mg, 0.44 mmol) in acetone (10 mL), aqueous Jones reagent was added dropwise at 0° C. until the red color persisted. The reaction mixture was quenched by 2-propanol, and the precipitate was were removed by filtered through Celite. The filtrate was diluted with EtOAc, washed several times with a saturated aqueous NaHCO3 solution, water and brine, dried over MgSO4, and concentrated to give crude product, which was purified by flash chromatography eluting with EtOAc/n-hexane (1:4) to afford 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-one as a colorless oil (74 mg, 75%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.